molecular formula C25H24BrN3O4S2 B2785299 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864976-32-9

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2785299
CAS No.: 864976-32-9
M. Wt: 574.51
InChI Key: XEBCUOSDEZRRDE-RFBIWTDZSA-N
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Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H24BrN3O4S2 and its molecular weight is 574.51. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 421.31 g/mol
  • Key Functional Groups :
    • Benzothiazole moiety
    • Bromine substituent at position 6
    • Methoxyethyl group at position 3
    • Sulfamoyl group contributing to its biological reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes or ketones.
  • Substitution Reactions : The introduction of the methoxyethyl group is performed via alkylation reactions using appropriate reagents.
  • Formation of the Ylidene Group : This step involves condensation reactions with benzamide derivatives.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC₅₀ (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings suggest that this compound may have similar or enhanced anticancer effects due to its unique structural features and substituents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit key enzymes or modulate receptor activities, potentially leading to decreased cell proliferation and increased apoptosis in cancer cells .

Research Findings

Recent studies have explored the anticancer potential of related benzothiazole derivatives, revealing promising results:

  • Inhibition Studies : A series of synthesized benzothiazole derivatives were tested against various cancer cell lines, showing broad-spectrum inhibitory activities.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that certain derivatives could induce apoptosis in HepG2 cells in a concentration-dependent manner .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O4S2/c1-3-29(20-7-5-4-6-8-20)35(31,32)21-12-9-18(10-13-21)24(30)27-25-28(15-16-33-2)22-14-11-19(26)17-23(22)34-25/h4-14,17H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCUOSDEZRRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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